2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester
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Overview
Description
2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester is an organic compound with a complex structure that includes a benzylidene group substituted with two chlorine atoms, a ketone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester typically involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the benzylidene linkage. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the benzylidene double bond.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester involves its interaction with various molecular targets. The benzylidene group can participate in π-π stacking interactions, while the ester and ketone groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzaldehyde: A precursor in the synthesis of the target compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
2,3-Dichlorobenzylidene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
The uniqueness of 2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl (2Z)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDOTGDRGURII-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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